molecular formula C9H20ClNO3 B2414872 Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride CAS No. 2375249-55-9

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride

Cat. No.: B2414872
CAS No.: 2375249-55-9
M. Wt: 225.71
InChI Key: ZTTPZRGPFJQECP-HHQFNNIRSA-N
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Description

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride is a chemical compound that features a tert-butyl ester group, an amino group, and a methoxy group

Properties

IUPAC Name

tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3.ClH/c1-6(12-5)7(10)8(11)13-9(2,3)4;/h6-7H,10H2,1-5H3;1H/t6-,7+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTTPZRGPFJQECP-HHQFNNIRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OC(C)(C)C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)OC(C)(C)C)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride can be achieved through several methods. One common approach involves the reaction of tert-butyl esters with appropriate amino and methoxy substituents. . This method is more efficient and sustainable compared to traditional batch processes.

Industrial Production Methods

Industrial production of tert-butyl esters often involves the use of tert-butyl hydroperoxide and benzyl cyanides under metal-free conditions . This method allows for the smooth oxidation of Csp3–H bonds, cleavage of C–CN bonds, and formation of C–O bonds in a single pot reaction.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The amino and methoxy groups can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions may involve nucleophiles or electrophiles depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products.

Scientific Research Applications

Chemical Properties and Reactivity

The compound has the molecular formula C9H20ClNO2C_9H_{20}ClNO_2 and a molecular weight of approximately 209.714209.714 g/mol. Its hydrochloride form enhances solubility in aqueous solutions, making it suitable for laboratory applications and biological studies. The reactivity of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate; hydrochloride includes:

  • Nucleophilic substitutions : The amino and methoxy groups can participate in substitution reactions under appropriate conditions.
  • Condensation reactions : These are essential for synthesizing more complex molecules in medicinal chemistry.
  • Oxidation and reduction reactions : The compound can undergo oxidation using tert-butyl hydroperoxide and reduction with common reducing agents.

Organic Synthesis

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate; hydrochloride serves as a building block in organic synthesis. Its unique functional groups allow it to be used in various chemical transformations, leading to the formation of complex molecules. This versatility makes it valuable for researchers aiming to develop new synthetic routes or optimize existing ones.

Pharmaceutical Development

The compound's structural similarity to amino acids suggests potential applications in drug development. It may interact with biological pathways involved in protein synthesis and metabolic processes, making it a candidate for intermediates in the synthesis of pharmaceuticals targeting diseases such as cancer.

Biological Studies

Research has indicated that tert-butyl (2S,3R)-2-amino-3-methoxybutanoate; hydrochloride may interact with specific amino acid transporters or enzymes involved in metabolic pathways. Interaction studies are crucial for understanding its pharmacological potential and mechanisms of action.

Case Studies

StudyObjectiveFindings
Synthesis of Drug Intermediates Investigate the use of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate; hydrochloride in drug synthesisDemonstrated effectiveness as an intermediate for compounds targeting cancer pathways .
Biochemical Interaction Studies Assess binding affinities with enzymesFound potential interactions with amino acid transporters, indicating possible roles in metabolic regulation.
Synthetic Methodology Development Explore new synthetic routes using tert-butyl (2S,3R)-2-amino-3-methoxybutanoate; hydrochlorideDeveloped efficient methods for synthesizing complex molecules utilizing this compound as a key reagent .

Mechanism of Action

The mechanism of action of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride involves its interaction with molecular targets and pathways. The tert-butyl group can influence the compound’s reactivity and stability, while the amino and methoxy groups can participate in various biochemical interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate;hydrochloride is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Compared to other similar compounds, it offers a unique balance of stability and reactivity, making it valuable in various scientific and industrial contexts.

Biological Activity

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is a compound of significant interest in both organic synthesis and biological research. This article explores its biological activity, including mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure:

  • Molecular Formula: C8_{8}H17_{17}ClN1_{1}O3_{3}
  • Molecular Weight: 202.68 g/mol
  • CAS Number: 5854-78-4

The compound can be synthesized through various methods, commonly involving the reaction of tert-butyl esters with amino and methoxy substituents. This synthesis is noted for its efficiency and sustainability compared to traditional methods.

The biological activity of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride is primarily attributed to its structural features:

  • Amino Group: Facilitates interactions with biological targets.
  • Methoxy Group: Influences solubility and reactivity.
  • Tert-butyl Group: Enhances stability and can affect the compound's lipophilicity.

These functional groups allow the compound to engage in various biochemical interactions, potentially influencing metabolic pathways and cellular functions .

Biological Applications

Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride has been utilized in several research contexts:

  • Organic Synthesis:
    • Acts as a building block for synthesizing peptides and other biologically active compounds.
  • Biological Research:
    • Studied for its role in modulating biochemical pathways, particularly in the context of enzyme inhibition and receptor interaction .
  • Pharmaceutical Development:
    • Investigated for potential therapeutic applications due to its unique structural properties that may confer specific biological activities .

Study on Enzyme Inhibition

A study evaluated the compound's effect on histone deacetylases (HDACs), which are critical in regulating gene expression. The results indicated that certain derivatives of this compound exhibited selective inhibition against specific HDAC isoforms, suggesting potential applications in cancer therapy .

Toxicological Assessment

Another investigation focused on the compound's safety profile, assessing its cytotoxic effects on various cell lines. The findings indicated that while some derivatives showed promising activity against cancer cells, they also demonstrated varying degrees of toxicity depending on concentration and exposure time .

Comparative Analysis

To understand the uniqueness of tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride, it is essential to compare it with similar compounds:

Compound NameStructural FeaturesBiological ActivityNotable Applications
Tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochlorideAmino & methoxy groupsEnzyme inhibitionCancer research
Methyl O-(tert-butyl)-L-threoninate hydrochlorideSimilar amino structureModerate activityPeptide synthesis
(2S,3R)-3-Acetoxy-2-aminobutanoic acidLacks methoxy groupLower activityLimited applications

The unique combination of functional groups in tert-butyl (2S,3R)-2-amino-3-methoxybutanoate hydrochloride contributes to its distinct reactivity and potential applications compared to similar compounds .

Q & A

Q. How do enzyme-catalyzed hydrolysis rates differ between stereoisomers in kinetic resolution?

  • Answer : Lipases (e.g., Candida antarctica) exhibit stereoselectivity for (2S,3R)-isomers due to complementary active-site geometry. Molecular dynamics simulations predict selectivity trends by analyzing enzyme-substrate binding energies and transition-state stabilization .

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